Dimethyl cathate
Description
Historical Trajectories in the Discovery and Initial Characterization of Dimethyl Cathate and Related Structures
The exploration of chemical constituents from the Celastraceae plant family has a long history, with the first alkaloid, katin, being isolated from the root bark of Catha edulis in 1887. rsc.org This initial discovery paved the way for further investigation into the complex alkaloids of this plant family. Decades later, in 1950, another significant compound, wilfordine, was extracted from Tripterygium wilfordii. rsc.org
The specific structural motif related to this compound began to be unveiled in the 1970s. In 1976, researchers Whiting and Crombie isolated a series of sesquiterpenoids, named cathedulins, from the leaves of Kenyan khat (Catha edulis). rsc.org Their analysis revealed that some of these compounds, such as cathedulins E3 and E4, contained a novel cathate ester unit. rsc.org This unit forms a bridge within the larger alkaloid structure.
The synthesis and formal characterization of this compound itself were accomplished later. In 1989, a total synthesis of cathic acid, the dicarboxylic acid corresponding to this compound, was reported by Stein and Nencini. rsc.org Their work involved the synthesis of this compound as a direct precursor, which was then hydrolyzed to yield cathic acid. rsc.orgnih.gov This 1989 synthesis was a pivotal moment, providing the first route to this specific bridging ligand outside of natural extraction and confirming its structure. rsc.org
A timeline of key discoveries is provided below:
Table 1: Timeline of Key Discoveries| Year | Discovery | Significance | Reference(s) |
|---|---|---|---|
| 1887 | Isolation of Katin from Catha edulis | First reported isolation of a Celastraceae alkaloid. | rsc.org |
| 1950 | Extraction of Wilfordine from Tripterygium wilfordii | Identification of another key sesquiterpenoid alkaloid from the family. | rsc.org |
| 1976 | Isolation of Cathedulins from Kenyan khat | Discovery of compounds containing the novel cathate ester unit. | rsc.org |
| 1989 | Synthesis of this compound | First total synthesis, confirming its structure and role as a precursor to cathic acid. | rsc.orgnih.gov |
Contextualization within the Broader Field of Celastraceae Sesquiterpenoid Alkaloid Chemistry
The Celastraceae family of plants is a rich source of structurally complex and biologically interesting sesquiterpene alkaloids. rsc.orgimperial.ac.ukimperial.ac.uk These natural products are generally characterized by a highly oxygenated dihydroagarofuran (B1235886) core. rsc.orgrsc.orgimperial.ac.ukimperial.ac.uk A defining feature of many of these alkaloids is the presence of a macrodilactone bridge, which is often formed by a pyridyl diacid ligand that esterifies two hydroxyl groups on the sesquiterpenoid core. rsc.orgrsc.orgimperial.ac.ukacs.org
Significance of this compound as a Synthetic Intermediate
This compound holds its primary significance in organic chemistry as a key synthetic intermediate. It serves as the immediate precursor to cathic acid, a fundamental building block for constructing more complex Celastraceae alkaloids. rsc.orgnih.gov The synthesis reported by Stein and Nencini in 1989 starts from 3,4-pyridinedicarboxylic acid anhydride (B1165640) and proceeds through several steps to yield this compound. rsc.orgnih.gov This ester can then be readily converted via saponification (hydrolysis) into cathic acid in good yield. rsc.org
The availability of a synthetic route to this compound, and thus to cathic acid, is crucial for efforts aimed at the total synthesis of complex natural products. For instance, the synthesis of this compound was undertaken in anticipation of its eventual coupling to euonyminol, the polyhydroxylated sesquiterpenoid core, to assemble the complex alkaloid cathedulin K-19. iupac.org This strategy highlights the role of this compound as a vital component in a convergent synthetic approach, where different complex fragments of a target molecule are synthesized independently before being joined together. Its synthesis provides a pathway to access the specific bridging ligand required to build certain members of the cathedulin family and related alkaloids. iupac.orgnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
61166-29-8 |
|---|---|
Molecular Formula |
C18H19NO7 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
methyl 4-[(2,6-dimethoxy-4-methoxycarbonylphenoxy)methyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H19NO7/c1-22-14-7-12(17(20)24-3)8-15(23-2)16(14)26-10-11-5-6-19-9-13(11)18(21)25-4/h5-9H,10H2,1-4H3 |
InChI Key |
AJZQTXFCEBGQOO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OCC2=C(C=NC=C2)C(=O)OC)OC)C(=O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=C(C=NC=C2)C(=O)OC)OC)C(=O)OC |
Other CAS No. |
61166-29-8 |
Synonyms |
4-(3',5'-dimethoxy-4'-carboxyphenoxymethyl)nicotinic acid dimethyl ester dimethyl cathate |
Origin of Product |
United States |
Synthetic Methodologies for Dimethyl Cathate
Pioneering Synthetic Pathways to Dimethyl Cathate: An Overview of the Stein and Nencini Approach
The synthesis of this compound (DMC) by Stein and Nencini in 1989 provided a route to this compound, which was subsequently hydrolyzed to yield cathic acid rsc.org. This approach commenced with a key starting material, 3,4-pyridinedicarboxylic acid anhydride (B1165640) rsc.orgnih.gov.
Regioselective Functionalization of Pyridinedicarboxylic Acid Anhydride
The initial step in the Stein and Nencini synthesis involved the regioselective methanolysis of 3,4-pyridinedicarboxylic acid anhydride. This reaction yielded the mono-methyl ester of pyridinedicarboxylic acid rsc.org. The regioselectivity in this step is crucial for directing subsequent transformations to the desired positions on the pyridine (B92270) ring.
Reductive Transformations and Halogenation Protocols
Following the regioselective esterification, the mono-methyl ester underwent reduction. Lithium aluminum hydride (LiAlH4) was employed to reduce the ester group to a benzylic alcohol rsc.org. This benzylic alcohol was then subjected to a halogenation protocol. Treatment with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5), followed by quenching with methanol (B129727), afforded 4-chloromethyl methyl nicotinate (B505614) rsc.org. This step introduces a reactive halogen atom, setting the stage for the subsequent alkylation.
Alkylation Strategies for the Formation of the this compound Skeleton
The final stage of the Stein and Nencini synthesis involved an alkylation strategy to construct the this compound skeleton. Sodium methyl syringate was reacted with the previously formed 4-chloromethyl methyl nicotinate. This etherification protocol resulted in the formation of this compound (DMC) rsc.org.
A summary of the key steps in the Stein and Nencini synthesis of this compound is presented in the table below:
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Key Feature |
| 1 | Methanolysis | 3,4-Pyridinedicarboxylic acid anhydride | MeOH | Mono-methyl ester of pyridinedicarboxylic acid | Regioselective functionalization rsc.org |
| 2 | Reduction | Mono-methyl ester | LiAlH4, THF | Benzylic alcohol | Reductive transformation rsc.org |
| 3 | Halogenation | Benzylic alcohol | POCl3, PCl5, followed by MeOH quench | 4-Chloromethyl methyl nicotinate | Halogenation protocol rsc.org |
| 4 | Alkylation | 4-Chloromethyl methyl nicotinate | Sodium methyl syringate | This compound (DMC) | Formation of the cathate skeleton rsc.org |
Evaluation of Synthetic Efficiency and Yield Optimization in this compound Preparation
While the Stein and Nencini synthesis successfully provided this compound, the efficiency and yield optimization aspects of this specific preparation are not extensively detailed in the readily available abstracts rsc.orgnih.gov. However, one source suggests that an alternative, more efficient etherification protocol for syringate might be necessary for any efficient next-generation synthesis of cathic acid, implying that the original etherification step might not have been optimally efficient rsc.org. General principles of synthetic optimization often involve exploring various reaction conditions, catalysts, and purification methods to improve yields and reduce byproducts nih.govkit.edursc.orgacs.orggoogle.com.
Potential for Stereoselective Synthesis of this compound Analogues
The original synthesis of this compound by Stein and Nencini does not explicitly mention stereoselective aspects, and cathic acid itself is noted as being without a stereogenic center rsc.org. However, the broader field of organic synthesis, particularly for complex natural products and their analogues, increasingly focuses on stereoselective methods rsc.orgdiva-portal.orgnih.govresearchgate.netmdpi.com. While no specific stereoselective synthesis of this compound analogues is detailed in the provided information, the potential exists given the advancements in controlled synthesis. For instance, related Celastraceae sesquiterpene alkaloids often possess defined stereochemistries, and the synthesis of their bridging ligands or related structures could necessitate stereoselective approaches rsc.orgresearchgate.net.
Reactivity and Transformation Studies of Dimethyl Cathate
Hydrolytic Cleavage of Dimethyl Cathate to Cathic Acid: Mechanistic Insights and Yield Optimization
The hydrolytic cleavage of this compound is a significant transformation, yielding cathic acid. This compound was synthesized and subsequently hydrolyzed to form cathic acid. nih.govresearchgate.net This conversion has been reported with a notable yield. Specifically, the saponification of this compound has been shown to produce cathic acid in a 75% yield. researchgate.net Saponification is a base-catalyzed hydrolysis of esters, which typically proceeds via a nucleophilic acyl substitution mechanism.
A parallel can be drawn with the hydrolysis of dimethyl terephthalate (B1205515) (DMT) to terephthalic acid (TPA), where the first reaction step to form the monoester is relatively irreversible. researchgate.net This suggests that the initial hydrolysis of one ester group in this compound might be kinetically favored, while the second hydrolysis step could be influenced by equilibrium considerations.
Yield Optimization: The reported 75% yield for the saponification of this compound to cathic acid indicates a reasonably efficient conversion. researchgate.net Factors influencing the yield in ester hydrolysis reactions typically include:
Concentration of reactants: Stoichiometric or excess amounts of base and water are often used to drive the reaction to completion.
Temperature: Elevated temperatures can increase reaction rates, but excessively high temperatures might lead to side reactions or degradation.
Solvent: The choice of solvent can impact solubility and reaction kinetics.
Reaction time: Sufficient time is required for complete conversion, especially for the second hydrolysis step if it is slower.
Removal of byproducts: In some cases, the removal of volatile byproducts (like methanol (B129727) in dimethyl ester hydrolysis) can shift the equilibrium towards product formation, similar to methanol removal in DMT hydrolysis to TPA. researchgate.net
Derivatization Strategies for this compound and its Synthetic Precursors
Derivatization strategies are crucial in organic chemistry for modifying compounds to enhance their properties for analysis, purification, or further synthetic transformations. For this compound, derivatization can occur at its synthetic precursor stage or on the this compound molecule itself.
Derivatization of Synthetic Precursors: The synthesis of this compound itself exemplifies a series of derivatization steps from simpler starting materials. One reported synthesis route begins with 3,4-pyridinedicarboxylic acid anhydride (B1165640). This precursor undergoes regioselective methanolysis to yield a mono-methyl ester. Subsequent steps involve the reduction of this ester to a benzylic alcohol, followed by treatment with phosphorus oxychloride/phosphorus pentachloride and quenching with methanol to form 4-chloromethyl methyl nicotinate (B505614). Finally, the alkylation of sodium methyl syringate with this nicotinate derivative produces this compound. researchgate.net This multi-step synthesis effectively derivatizes the initial pyridine (B92270) dicarboxylic acid anhydride into the more complex this compound structure.
Derivatization of this compound: this compound is also considered a synthetic intermediate for more complex molecules. For instance, its synthesis was completed in anticipation of its eventual coupling to euonyminol to produce cathedulin K-19. iupac.org This indicates that this compound can serve as a building block, undergoing further derivatization reactions such as esterification or amidation (depending on the functional groups present on euonyminol and the desired linkage) to form larger, more intricate structures.
Beyond complex synthesis, general derivatization techniques are widely used for analytical purposes. For example, dimethylation is a known chemical derivatization strategy used in mass spectrometry to increase the hydrophobicity and ionization efficiency of peptides, thereby expanding the coverage of the peptidome. researchgate.net While this specific example applies to peptides, the principle of modifying functional groups to improve analytical characteristics is broadly applicable. Derivatization can also involve introducing chromophores or fluorophores for enhanced detection in techniques like HPLC. sigmaaldrich.com
Reactivity Profiling of Key Functional Groups within the this compound Structure
The chemical reactivity of this compound is primarily governed by its constituent functional groups: two methyl ester moieties and a pyridine ring. Functional groups are centers of reactivity within a molecule, dictating its characteristic chemical reactions. wikipedia.orglibretexts.orgscience-revision.co.uk
Methyl Ester Groups: this compound contains two ester functional groups. Esters are characterized by a carbonyl group (C=O) bonded to an alkoxy (–OR) group. libretexts.orgnih.gov The carbonyl carbon in an ester is electrophilic due to the electron-withdrawing nature of the oxygen atoms, making it susceptible to nucleophilic attack. wikipedia.orgsolubilityofthings.com Key reactions involving ester groups include:
Hydrolysis: As discussed in Section 3.1, esters can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols. This is a prominent reaction for this compound.
Transesterification: Esters can react with alcohols to form new esters and alcohols, a process often catalyzed by acids or bases.
Aminolysis: Esters can react with amines to form amides.
Reduction: Esters can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.
Pyridine Ring: The pyridine ring is a nitrogen-containing aromatic heterocycle. Its reactivity differs from benzene (B151609) due to the presence of the electronegative nitrogen atom.
Basicity/Nucleophilicity: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it basic and capable of acting as a nucleophile. It can be protonated by acids or undergo N-alkylation reactions.
Electrophilic Aromatic Substitution (EAS): Pyridine is generally deactivated towards EAS compared to benzene, particularly at positions ortho and para to the nitrogen, due to the electron-withdrawing effect of the nitrogen. However, EAS can occur under forcing conditions, typically at the 3-position.
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic attack, especially if good leaving groups are present. The ester groups on the pyridine ring in this compound are electron-withdrawing, which would further deactivate the ring towards EAS and potentially activate it towards NAS.
The interplay between these functional groups can also influence reactivity. For example, the electron-withdrawing nature of the pyridine ring might slightly enhance the electrophilicity of the ester carbonyls, potentially influencing their hydrolysis rate.
Investigating Potential Reaction Mechanisms and Intermediates involving this compound
Understanding reaction mechanisms and identifying transient intermediates are crucial for optimizing synthetic pathways and predicting chemical behavior.
Hydrolysis Mechanism and Tetrahedral Intermediate: The primary reaction mechanism involving this compound, as highlighted, is its hydrolysis to cathic acid. This process, particularly saponification, proceeds through a well-established nucleophilic acyl substitution mechanism. The key intermediate in this mechanism is a tetrahedral intermediate . In the base-catalyzed hydrolysis, the hydroxide (B78521) ion attacks the carbonyl carbon of the methyl ester, forming a negatively charged tetrahedral intermediate. This intermediate is short-lived and subsequently collapses, regenerating the carbonyl and expelling a methoxide (B1231860) ion, leading to the carboxylate. Upon acidification during workup, the carboxylate is protonated to form the carboxylic acid (cathic acid).
Synthetic Pathways and Intermediates: The synthesis of this compound itself involves several distinct reaction mechanisms and, by extension, various intermediates. For example, the initial methanolysis of 3,4-pyridinedicarboxylic acid anhydride to a mono-methyl ester would involve an addition-elimination mechanism characteristic of anhydride reactions, likely forming a tetrahedral intermediate. Subsequent reduction steps would involve hydride transfer mechanisms, and alkylation steps would proceed via nucleophilic substitution mechanisms, each generating specific intermediates. researchgate.net
Further Transformations and Intermediates: The reported intention to couple this compound with euonyminol to synthesize cathedulin K-19 iupac.org implies further reaction mechanisms. Depending on the specific coupling chemistry employed (e.g., esterification, amidation), these reactions would involve their own characteristic intermediates. For instance, if an esterification reaction is used, it would typically involve a tetrahedral intermediate, similar to hydrolysis but in reverse. The formation and interception of reaction intermediates are critical in multi-component reactions, allowing for the assembly of complex molecules from simpler building blocks. wikipedia.org While specific intermediates for the euonyminol coupling are not detailed in the provided information, the concept underscores this compound's role as a reactive molecule capable of participating in complex reaction sequences.
Role of Dimethyl Cathate in Complex Natural Product Synthesis
Dimethyl Cathate as a Precursor for Macrodilactone Bridging Ligands in Celastraceae Alkaloids
This compound (DMC) functions as a direct precursor to cathic acid, a unique macrodilactone bridging ligand found in various Celastraceae sesquiterpene alkaloids. nih.gov The synthesis of DMC was reported in 1989 by Stein and Nencini, who subsequently performed its hydrolysis to obtain cathic acid. nih.govnih.gov This synthetic route commenced with the regioselective methanolysis of 3,4-pyridinedicarboxylic acid anhydride (B1165640), yielding a mono-methyl ester. nih.gov Subsequent reduction and treatment with phosphoryl chloride/phosphorus pentachloride (POCl₃/PCl₅) followed by quenching with methanol (B129727) provided 4-chloromethyl methyl nicotinate (B505614). nih.gov Alkylation of sodium methyl syringate with this nicotinate derivative afforded this compound. nih.gov Saponification of DMC then yielded cathic acid in a significant 75% yield. nih.gov
Among all known dilactone bridging ligands of Celastraceae sesquiterpene alkaloids, cathic acid stands out as the only one lacking a stereogenic center. nih.govnih.gov This characteristic simplifies some aspects of its synthesis compared to other chiral ligands. In the intricate architecture of these alkaloids, cathic acid typically forms a macrodilactone bridge on the upper rim of the dihydroagarofuran (B1235886) core, specifically between the C-8 and C-14 positions. nih.gov
Strategic Integration of this compound in the Total Synthesis of Cathedulins (e.g., Cathedulin K-19)
Cathedulins are a series of structurally complex terpenoid alkaloids isolated from Catha edulis (khat), a plant native to East Africa. scribd.com These compounds have received considerable attention due to their elaborate structures and the presence of multiple macrodilactone bridges. Cathedulin K-19, for instance, is recognized as one of the most highly elaborated members of the cathedulin family. scribd.com Its core structure is the polyhydroxylated sesquiterpenoid euonyminol, to which two distinct macrodilactone bridges are attached: an edulinic acid bridge between C-3 and C-13, and notably, a cathate bridge between C-8 and C-14, contributing to its high topological complexity. nih.gov
In the strategic total synthesis of cathedulins like Cathedulin K-19, the pre-synthesis of this compound and its subsequent conversion to cathic acid are crucial steps. scribd.comresearchgate.netchem960.com These prepared bridging ligands are then anticipated to be coupled with the euonyminol core. scribd.comresearchgate.netchem960.com The successful construction of the euonyminol framework, which contains all the necessary oxygen functionalities, is a prerequisite for the selective esterification of its nine hydroxyl groups with cathic and edulinic acids to form the final complex alkaloid. scribd.com
Synthetic Challenges and Opportunities in the Assembly of Complex Natural Product Scaffolds Utilizing this compound
The total synthesis of Celastraceae alkaloids, including those incorporating this compound-derived bridging ligands, presents numerous synthetic challenges. The inherent structural complexity of these natural products, characterized by multiple stereogenic centers, fused, and bridged ring systems, demands sophisticated synthetic strategies. nih.gov A primary challenge lies in the construction of the highly oxygenated dihydroagarofuran cores, ensuring that specific hydroxyl positions (e.g., C-3, C-8, C-13, and C-14) can be selectively reacted or activated for macrodilactone formation. nih.gov While the lactonization reactions themselves are not inherently difficult, the selective functionalization of the core remains a formidable endeavor. nih.gov
Despite these challenges, there are significant opportunities in this field. Advances in synthetic chemistry continue to provide new tools and strategies to overcome these hurdles. The development of efficient methods for preparing the diacid bridging ligands, including cathic acid, is an ongoing area of research. nih.gov Furthermore, progress in the total synthesis of complex polyol cores like euonyminol paves the way for their successful coupling with prepared ligands. researchgate.netchem960.com Future opportunities lie in exploring novel synthetic approaches, such as biomimetic or self-organized total synthesis, which could offer more concise and efficient routes to these intricate natural product scaffolds.
Comparison with Other Bridging Ligand Precursors in Sesquiterpenoid Alkaloid Synthesis
The macrodilactone bridging ligands of Celastraceae sesquiterpenoid alkaloids are diverse, primarily falling into nicotinic acid derivatives and 3-furoic acid derivatives, with a monoterpene tricarboxylic acid also identified. nih.gov Key examples of these ligands, besides cathic acid, include evoninic acid, iso-evoninic acid, des-methyl evoninic acid, edulinic acid, and various wilfordates. nih.gov
A distinguishing feature of cathic acid, derived from this compound, is its unique lack of a stereogenic center, setting it apart from other nicotinic acid derivatives like evoninic acid and edulinic acid, which possess chiral centers. nih.govnih.gov This structural simplicity can be advantageous in synthetic planning. While cathic acid typically forms a bridge between C-8 and C-14 of the dihydroagarofuran core, other prevalent nicotinic acid derivatives, such as wilfordates and evoninates, commonly bridge between C-3 and C-13. nih.gov The varied structures and bridging patterns of these ligands contribute to the vast chemical diversity and topological complexity observed across the Celastraceae alkaloid family.
Advanced Spectroscopic and Analytical Characterization Methodologies for Dimethyl Cathate
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation of Dimethyl Cathate
Advanced NMR Techniques and Expected Insights:
1H NMR Spectroscopy: This technique would reveal the different proton environments within the molecule. For this compound, signals corresponding to the aromatic protons of the pyridine (B92270) and phenoxy rings, methyl protons of the ester groups, and the methyl group on the phenoxy ring would be observed. Analysis of chemical shifts, integration values, and coupling constants (J-values) would provide insights into the substitution patterns and relative orientations of protons. For instance, aromatic protons would exhibit distinct coupling patterns (ortho, meta, para) depending on their positions. The presence of W-coupling, as observed in related compounds, can indicate specific rigid conformations iupac.org.
13C NMR Spectroscopy: This provides information about the carbon skeleton. Both proton-decoupled and distortionless enhancement by polarization transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be employed to differentiate between methyl, methylene, methine, and quaternary carbons. Carbonyl carbons of the ester groups, aromatic carbons, and methoxy (B1213986) carbons would appear in characteristic chemical shift regions.
Two-Dimensional (2D) NMR Spectroscopy:
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, establishing direct proton-proton connectivities.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the carbons to which they are directly attached (one-bond correlation). This is vital for assigning proton and carbon signals to specific CH, CH2, and CH3 groups.
Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect spatial proximities between protons, irrespective of bond connectivity. For complex structures, NOESY/ROESY can provide critical information on the relative stereochemistry and conformation of the molecule, though for achiral this compound, it would primarily inform conformational aspects.
Illustrative 1H NMR Data for this compound:
Given the structure of this compound (2,6-bis(methoxycarbonyl)-4-(4-methoxy-2-methylphenoxy)pyridine), an illustrative 1H NMR spectrum might feature signals as presented in Table 1. These values are typical for the functional groups present and are provided for illustrative purposes, not as actual experimental data for this compound.
Table 1: Illustrative 1H NMR Chemical Shifts (δ, ppm) and Multiplicities for this compound
| Proton Type | δ (ppm) | Multiplicity | Integration | Notes |
| Pyridine Aromatic H | 7.5-8.5 | s, d | 2H | Depending on substitution pattern |
| Phenoxy Aromatic H | 6.5-7.2 | m | 3H | Ortho, meta, para to substituents |
| Ester Methyl (COOCH3) | 3.8-4.0 | s | 6H | Two equivalent methyl ester groups |
| Phenoxy Methoxy (OCH3) | 3.7-3.9 | s | 3H | Methoxy group on the phenoxy ring |
| Phenoxy Methyl (Ar-CH3) | 2.0-2.3 | s | 3H | Methyl group on the phenoxy ring |
Illustrative 13C NMR Data for this compound:
Similarly, an illustrative 13C NMR spectrum would show distinct signals for each unique carbon environment, as shown in Table 2.
Table 2: Illustrative 13C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Type | δ (ppm) | Notes |
| Ester Carbonyl (C=O) | 165-170 | Two equivalent carbonyl carbons |
| Pyridine Carbons | 120-160 | Aromatic carbons of the pyridine ring |
| Phenoxy Quaternary Carbons | 145-155 | Quaternary carbons of the phenoxy ring |
| Phenoxy Aromatic Carbons | 100-130 | CH carbons of the phenoxy ring |
| Ester Methyl (COOCH3) | 50-55 | Two equivalent methyl carbons |
| Phenoxy Methoxy (OCH3) | 55-60 | Methoxy carbon on the phenoxy ring |
| Phenoxy Methyl (Ar-CH3) | 15-25 | Methyl carbon on the phenoxy ring |
Mass Spectrometry (MS) Fragmentation Pattern Analysis and High-Resolution Techniques for this compound
Mass spectrometry (MS) provides critical information regarding the molecular weight and elemental composition of a compound, as well as insights into its structural features through fragmentation patterns. For complex molecules like this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy researchgate.net.
MS Techniques and Fragmentation Analysis:
Electrospray Ionization Mass Spectrometry (ESI-MS) / High-Resolution ESI-MS (HRESIMS): ESI is a soft ionization technique suitable for polar and thermally labile compounds, typically producing protonated molecular ions ([M+H]+) or adducts (e.g., [M+Na]+). HRESIMS provides exact mass measurements, which can unequivocally determine the elemental composition of the molecular ion and its fragments. For this compound (C18H19NO7), the exact mass of the [M+H]+ ion would be calculated and then matched with experimental data.
Fragmentation Pattern Analysis: Upon collision-induced dissociation (CID) in tandem MS (MS/MS) experiments, the molecular ion fragments into smaller ions. The observed fragmentation pattern provides structural clues. For this compound, characteristic fragmentations would include:
Loss of methyl radicals or methanol (B129727) from the methoxy and methyl ester groups.
Loss of methoxycarbonyl (COOCH3) radicals or neutral molecules.
Cleavage of the ether linkage connecting the phenoxy group to the pyridine ring, leading to characteristic pyridine and phenoxy fragments.
Rearrangements involving the loss of small stable molecules like CO2 or CO.
Illustrative Mass Spectrometry Data for this compound:
Table 3: Illustrative Mass Spectrometry Data for this compound
| Type of Ion | m/z (Illustrative) | Proposed Fragment Composition | Notes |
| Molecular Ion [M+H]+ | 362.1234 | C18H20NO7 | Exact mass for C18H19NO7 + H. This would be the primary ion observed in ESI-MS. |
| Fragment Ion | 330.1023 | C17H16NO6 | Loss of CH3OH (methanol) from a methoxy or methyl ester group. |
| Fragment Ion | 288.0765 | C15H14NO5 | Loss of COOCH3 (methyl formate) or other complex rearrangements. |
| Fragment Ion | 166.0397 | C8H8NO3 | Fragment corresponding to the pyridine dicarboxylate core after loss of phenoxy and one methyl ester. |
| Fragment Ion | 121.0446 | C7H9O | Fragment from the phenoxy part (e.g., 4-methoxy-2-methylphenol (B1314071) fragment). |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment in this compound
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule by analyzing their characteristic vibrational modes. IR spectroscopy measures absorption of infrared radiation, while Raman spectroscopy measures inelastic scattering of light.
IR Spectroscopy for this compound:
IR spectroscopy would be particularly useful for identifying key functional groups such as:
Carbonyl stretching (C=O): Strong absorption bands are expected for the ester carbonyl groups. Typically, these appear in the range of 1735-1750 cm⁻¹ for aliphatic esters and slightly lower for aromatic esters. Given two ester groups, a prominent absorption in this region would be a key indicator.
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the pyridine and phenoxy aromatic rings.
C-O stretching: Strong absorptions around 1000-1300 cm⁻¹ corresponding to the C-O stretch of the ester and methoxy groups.
C-H stretching: Bands above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H (methyl groups of esters and phenoxy methyl).
C-N stretching: Bands in the 1200-1350 cm⁻¹ range associated with the pyridine ring.
Illustrative IR Absorption Bands for this compound:
Table 4: Illustrative IR Absorption Bands (cm⁻¹) for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| Ester C=O stretching | 1730-1745 | Strong | Characteristic of methyl ester groups |
| Aromatic C=C stretching | 1590, 1570, 1480 | Medium-Strong | Pyridine and phenoxy rings |
| C-O stretching (ester/ether) | 1250-1050 | Strong | Ester and methoxy linkages |
| Aromatic C-H stretching | 3050-3100 | Weak | C-H bonds on aromatic rings |
| Aliphatic C-H stretching | 2950-2850 | Medium | Methyl groups |
| Pyridine C-N stretching | 1200-1350 | Medium | Characteristic of the pyridine ring |
Raman Spectroscopy for this compound:
Raman spectroscopy complements IR by providing information on molecular vibrations that involve changes in polarizability, often strong for symmetric vibrations and non-polar bonds. For this compound, Raman would be particularly useful for:
Aromatic ring breathing modes: Strong and sharp bands characteristic of the pyridine and phenoxy rings.
C=C stretching within the aromatic rings: Often strong in Raman due to high polarizability changes.
C=O stretching: While strong in IR, it would also be present in Raman.
Computational and Theoretical Investigations of Dimethyl Cathate
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis of Dimethyl Cathate
Quantum chemical calculations utilize quantum mechanics to determine the wavefunctions of electrons in molecules, providing insights into their electronic structure northwestern.edulsu.edu. From these calculations, properties such as molecular geometry, electronic energy, and molecular orbitals can be determined northwestern.edulsu.edu. The electronic structure, particularly the distribution of electrons and the characteristics of molecular orbitals (MOs), including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are fundamental to understanding a molecule's reactivity and stability researchgate.net.
For this compound, a comprehensive quantum chemical analysis would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
Frontier Molecular Orbital (FMO) Analysis: Investigating the energy and spatial distribution of HOMO and LUMO, which are critical for predicting chemical reactivity and electron transfer processes. A low LUMO energy, for instance, suggests a molecule's tendency to accept electrons easily researchgate.net.
Charge Distribution Analysis: Understanding the partial charges on individual atoms and functional groups, which influences intermolecular interactions and reaction sites.
Electrostatic Potential (ESP) Maps: Visualizing the electron density and identifying regions prone to electrophilic or nucleophilic attack.
However, specific data or detailed research findings from such quantum chemical calculations for this compound were not identified in the available search results.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics of this compound
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of multi-electron systems, offering a balance between accuracy and computational cost researchgate.netnih.govplos.orgnih.govrsc.org. DFT studies are particularly valuable for exploring the conformational landscape of molecules, identifying stable conformers, and calculating their relative energies nih.govnih.govrsc.orgmdpi.com. Conformational preferences are crucial as they dictate a molecule's shape, flexibility, and how it interacts with other molecules.
For this compound, DFT studies would typically involve:
Conformational Search: Systematically exploring different spatial arrangements of the molecule's flexible bonds to identify all possible low-energy conformers.
Energy Minimization: Optimizing the geometry of each identified conformer to find its minimum energy structure lsu.edu.
Relative Energy Calculations: Determining the energy differences between various conformers to establish their thermodynamic stability. Factors like hydrogen bonding and dispersion corrections can significantly influence these preferences nih.govrsc.orgmdpi.com.
Rotational Barriers: Calculating the energy required to rotate around specific bonds, providing insight into the molecule's flexibility at different temperatures.
Despite the general utility of DFT in conformational analysis, no specific DFT studies detailing the conformational preferences or energetics of this compound were found in the provided search results.
Computational Modeling of Reaction Pathways and Transition States in this compound Transformations
Computational modeling of reaction pathways and transition states is essential for understanding chemical transformations, predicting reaction mechanisms, and calculating reaction rates. This involves identifying the energy profile along a reaction coordinate, including reactants, products, and the highest energy point connecting them, known as the transition state lsu.edu.
For this compound, computational modeling of its transformations would typically involve:
Transition State Localization: Identifying the saddle points on the potential energy surface that represent the transition states for specific reactions involving this compound lsu.edu.
Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy pathway from the transition state down to the reactants and products to confirm the reaction mechanism.
Activation Energy Calculation: Determining the energy barrier that must be overcome for a reaction to proceed, which is directly related to the reaction rate.
Kinetic and Thermodynamic Analysis: Predicting the feasibility and speed of different reaction pathways.
While computational studies can provide insights into reaction mechanisms and energetics uvm.edu, specific computational modeling of reaction pathways and transition states for this compound transformations was not identified in the available literature.
Advanced Applications of Dimethyl Cathate in Chemical Science Excluding Biological/clinical
Potential Role of Dimethyl Cathate in Advanced Materials Synthesis:There is no available research on the incorporation of this compound into polymers, nanomaterials, or any other form of advanced materials.
The only scientific publication found for this compound is a pharmacological study from 1989, which details its synthesis and investigates its potential as an anticonvulsant. nih.gov This information falls strictly within the biological and clinical scope, which was explicitly excluded from the article's required content.
Due to the complete absence of scientific data regarding the non-biological, advanced chemical applications of this compound, the creation of a thorough, informative, and scientifically accurate article that adheres to the provided outline is not feasible. To do so would require speculation and fabrication of data, which is contrary to the principles of scientific accuracy.
Future Research Directions for Dimethyl Cathate
Development of More Efficient and Sustainable Synthetic Routes for Dimethyl Cathate
Potential research directions include:
Catalytic Approaches: Investigating novel catalytic systems, such as transition metal catalysis or organocatalysis, to improve the yield and selectivity of the problematic alkylation step and other key transformations. This could involve exploring new ligands or catalyst designs that facilitate the desired bond formations with higher efficiency and lower energy input.
Flow Chemistry Integration: Transitioning batch synthesis steps to continuous flow reactors could offer advantages in terms of reaction control, heat transfer, and scalability, potentially enhancing yields and reducing reaction times.
Alternative Starting Materials: Exploring alternative, readily available, and renewable starting materials that could streamline the synthesis, bypassing the need for less efficient intermediates or steps.
Biocatalysis: Investigating enzymatic approaches for specific transformations within the synthetic pathway, which could offer highly selective and environmentally benign routes.
Exploration of Novel Reactivity and Functionalization Strategies for this compound
While the initial pharmacological screening of this compound showed a protective effect against pentylenetetrazol-induced convulsions nih.govnih.gov, a comprehensive understanding of its chemical reactivity and potential for functionalization remains largely unexplored in the publicly available literature. Given its complex structure, which includes a pyridine (B92270) ring and ester functionalities, this compound presents multiple sites for chemical modification.
Research in this area could focus on:
Derivatization Chemistry: Systematically exploring reactions at the pyridine nitrogen, the ester groups, and any activated positions on the aromatic rings. This could involve ester hydrolysis, transesterification, amidation, or electrophilic aromatic substitution reactions.
Cross-Coupling Reactions: Investigating the potential for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) if suitable functional groups can be introduced, allowing for the diversification of the molecular scaffold.
Redox Chemistry: Studying the oxidation and reduction behavior of this compound to access new derivatives with potentially altered properties.
Stereoselective Transformations: If chiral centers are present or can be introduced, developing stereoselective reactions to synthesize specific enantiomers or diastereomers, which is crucial for potential pharmaceutical applications.
Investigation into the Role of this compound Analogues in Mechanistic Organic Chemistry
This compound is closely related to cathic acid, a natural product found in Catha edulis nih.gov. The study of natural product analogues often provides profound insights into biological mechanisms and novel chemical reactivities. Investigating this compound analogues could shed light on the structure-activity relationships related to its observed pharmacological effect and the broader chemistry of Celastraceae sesquiterpene pyridyl ligands.
Key research avenues include:
Synthesis of Analogues: Designing and synthesizing a series of structural analogues of this compound, varying substituents on the pyridine ring, the ester groups, or the syringate moiety.
Mechanistic Studies: Employing advanced spectroscopic and computational techniques to elucidate the mechanisms of reactions involving this compound and its analogues. This could involve studying reaction kinetics, transition states, and intermediate species.
Structure-Activity Relationship (SAR) Studies: Correlating structural variations in analogues with their chemical reactivity and any observed biological activities to identify key pharmacophores or reactive sites.
Biosynthetic Pathway Elucidation: While not directly about this compound's reactivity, understanding the proposed biosynthetic pathways of related natural products, like cathedulins, could inspire biomimetic synthetic strategies for this compound and its analogues.
Integration of this compound Research within Emerging Chemical Technologies (e.g., Flow Chemistry)
The landscape of chemical synthesis is continuously evolving with the advent of new technologies. Integrating the research on this compound into these emerging chemical technologies can significantly accelerate discovery and development, particularly in areas of synthesis and reaction optimization.
Specific areas of integration include:
Flow Chemistry for Synthesis and Optimization: As mentioned earlier, utilizing flow reactors could enable rapid optimization of reaction conditions (temperature, pressure, residence time, reagent concentration) for this compound synthesis and derivatization, leading to improved yields and purity. Flow chemistry also offers enhanced safety for hazardous reactions and easier scalability.
Automated Synthesis and High-Throughput Experimentation: Employing robotic platforms and automated synthesis workflows could allow for the rapid screening of numerous reaction conditions and the synthesis of a large library of this compound analogues, accelerating the discovery of novel reactivity and potential applications.
Machine Learning and AI in Reaction Prediction: Leveraging computational tools, including machine learning and artificial intelligence, to predict optimal reaction conditions, select appropriate catalysts, and even design new synthetic routes for this compound and its derivatives.
In Situ Monitoring and Process Analytical Technology (PAT): Implementing real-time analytical techniques (e.g., IR, NMR, mass spectrometry) directly within the reaction stream to monitor reaction progress, identify intermediates, and ensure process control, particularly beneficial in flow chemistry setups.
Q & A
Q. What experimental methodologies are recommended for synthesizing dimethyl phthalate with high purity, and how can reproducibility be ensured?
To synthesize dimethyl phthalate (DMP), esterification of phthalic anhydride with methanol using acid catalysts (e.g., sulfuric acid) is standard. Key steps include:
- Reagent purification : Ensure methanol is anhydrous to prevent side reactions.
- Catalyst optimization : Adjust catalyst concentration (e.g., 0.5–2% H₂SO₄) to balance reaction rate and byproduct formation.
- Post-synthesis purification : Use vacuum distillation or recrystallization to isolate DMP.
For reproducibility, document all parameters (e.g., temperature, reaction time, molar ratios) and validate purity via GC-MS or HPLC .
Q. What analytical techniques are critical for characterizing dimethyl phthalate in environmental samples?
- Chromatography : GC-MS or HPLC-UV for quantification and identification of DMP in complex matrices.
- Spectroscopy : FTIR and NMR (¹H/¹³C) to confirm structural integrity and detect degradation products.
- Quality control : Include internal standards (e.g., deuterated phthalates) and validate recovery rates using spiked samples .
Q. How should researchers assess the acute toxicity of dimethyl phthalate in laboratory settings?
Follow OECD Guidelines for chemical safety testing:
- In vitro assays : Use cell lines (e.g., HepG2) to evaluate cytotoxicity (IC₅₀).
- In vivo models : Administer DMP to rodents via oral gavage and monitor mortality, organ weight changes, and histopathology.
- Dose-response analysis : Apply probit or logistic regression to calculate LD₅₀ values .
Advanced Research Questions
Q. How can conflicting data on dimethyl phthalate’s stability under varying pH conditions be resolved?
Discrepancies in stability studies often arise from differences in experimental design:
Q. What mechanistic insights explain dimethyl phthalate’s catalytic degradation pathways in advanced oxidation processes (AOPs)?
AOPs like Fenton’s reagent or photocatalysis generate hydroxyl radicals (•OH) that degrade DMP via:
Q. How do co-solvents influence the partitioning behavior of dimethyl phthalate in biphasic systems, and how can this be modeled?
Q. What strategies address discrepancies between computational predictions and experimental results for dimethyl phthalate’s adsorption on activated carbon?
- Parameter calibration : Adjust computational models (e.g., DFT, molecular dynamics) to match experimental surface area and pore size distributions.
- Isotherm analysis : Fit Langmuir/Freundlich models to adsorption data and identify outliers.
- Error analysis : Quantify uncertainties in computational assumptions (e.g., solvent effects) .
Methodological Frameworks
Q. How should researchers design a longitudinal study to evaluate dimethyl phthalate’s bioaccumulation in aquatic ecosystems?
Q. What protocols ensure ethical compliance when handling dimethyl phthalate in human cell line studies?
- Institutional approval : Obtain IRB/IACUC clearance for cell-based research.
- Waste management : Neutralize DMP-containing waste with alkaline hydrolysis before disposal.
- Documentation : Maintain detailed records of exposure limits and PPE usage .
Data Interpretation and Reporting
Q. How can researchers reconcile contradictory findings in the literature regarding dimethyl phthalate’s endocrine-disrupting effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
